molecular formula C11H13N3O3S B5822117 N-[(2-methyl-3-nitrophenyl)carbamothioyl]propanamide

N-[(2-methyl-3-nitrophenyl)carbamothioyl]propanamide

Cat. No.: B5822117
M. Wt: 267.31 g/mol
InChI Key: SWHXFZGRICIKEU-UHFFFAOYSA-N
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Description

N-[(2-methyl-3-nitrophenyl)carbamothioyl]propanamide: is an organic compound with the molecular formula C11H13N3O3S . It is characterized by the presence of a nitrophenyl group, a carbamothioyl group, and a propanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-methyl-3-nitrophenyl)carbamothioyl]propanamide typically involves the reaction of 2-methyl-3-nitroaniline with propanoyl chloride in the presence of a base such as triethylamine . The reaction proceeds through the formation of an intermediate, which is then treated with carbon disulfide to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: N-[(2-methyl-3-nitrophenyl)carbamothioyl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-[(2-methyl-3-nitrophenyl)carbamothioyl]propanamide is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies .

Medicine: The compound’s potential as a therapeutic agent is being explored. Its interactions with biological targets suggest it may have applications in the treatment of certain diseases, although further research is needed to confirm its efficacy and safety .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes .

Mechanism of Action

The mechanism of action of N-[(2-methyl-3-nitrophenyl)carbamothioyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the biochemical pathway in which the enzyme is involved. This interaction can lead to various biological effects, depending on the specific enzyme or receptor targeted .

Comparison with Similar Compounds

  • N-[(2-methyl-3-nitrophenyl)carbamothioyl]butanamide
  • N-[(2-methyl-3-nitrophenyl)carbamothioyl]pentanamide
  • N-[(2-methyl-3-nitrophenyl)carbamothioyl]hexanamide

Comparison: N-[(2-methyl-3-nitrophenyl)carbamothioyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[(2-methyl-3-nitrophenyl)carbamothioyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3S/c1-3-10(15)13-11(18)12-8-5-4-6-9(7(8)2)14(16)17/h4-6H,3H2,1-2H3,(H2,12,13,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWHXFZGRICIKEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(=S)NC1=C(C(=CC=C1)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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